molecular formula C19H21N5O4 B2892729 1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034250-58-1

1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2892729
CAS No.: 2034250-58-1
M. Wt: 383.408
InChI Key: HBBCJUWAHBNDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS: 2034250-58-1) is a heterocyclic molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine moiety conjugated to an azetidine ring via a carbonyl group. The azetidine is further linked to a 1,2,3-triazole ring, which is substituted with a pyrrolidin-2-one methyl group. Its molecular formula is C₁₉H₂₁N₅O₄, with a molecular weight of 383.4 g/mol (SMILES: O=C1CCCN1Cc1cn(C2CN(C(=O)C3COc4ccccc4O3)C2)nn1) .

Properties

IUPAC Name

1-[[1-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-18-6-3-7-22(18)8-13-9-24(21-20-13)14-10-23(11-14)19(26)17-12-27-15-4-1-2-5-16(15)28-17/h1-2,4-5,9,14,17H,3,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCJUWAHBNDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on key structural motifs, intermolecular interactions, and biological implications.

Structural Analogues with 1,2,3-Triazole Moieties

  • Compound 1d (1-phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole) :
    • Similarities :
  • Both compounds feature a 1,2,3-triazole core, which is known for participating in hydrogen bonding (e.g., C–H···π interactions) and π-π stacking .
  • The triazole ring in both molecules adopts a planar conformation, enabling supramolecular interactions.
    • Differences :
  • The target compound incorporates a pyrrolidin-2-one substituent, while 1d has a pyridine-3-yl-CO2CH2 group. This difference may influence solubility and bioavailability.
  • In 1d, intermolecular interactions include C–H···N(pyridine) and C–H···O(carbonyl) bonds, forming a distinct supramolecular array compared to the target compound’s C–H···π(triazole) interactions .

Analogues with Dihydrobenzo[b][1,4]dioxine Scaffolds

  • Compounds 4g and 4h (coumarin- and oxazepin-containing derivatives) :
    • Similarities :
  • Differences:
  • The target compound’s azetidine-triazole-pyrrolidinone chain replaces the coumarin/oxazepin-tetrazolyl-pyrazolone systems in 4g/4h. These substitutions likely alter target selectivity and pharmacokinetic profiles.

Pyrrolidinone-Containing Analogues

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Similarities:
  • Both molecules include a pyrrolidinone (or related lactam) ring, which can act as a hydrogen bond acceptor. Differences:
  • The target compound’s pyrrolidin-2-one is directly linked to a triazole, whereas 2d’s lactam is fused within an imidazopyridine system. This structural divergence may lead to differences in conformational flexibility and binding affinity .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into four key fragments (Figure 1):

  • 2,3-Dihydrobenzo[b]dioxine-2-carbonyl group
  • Azetidin-3-ylamine derivative
  • 1,4-Disubstituted 1H-1,2,3-triazole
  • Pyrrolidin-2-one-methyl substituent

Strategic disconnections focus on:

  • Amide bond formation between the dihydrodioxine carbonyl and azetidine amine.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core.
  • Alkylation or Mitsunobu reaction to link the triazole to pyrrolidin-2-one.

Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbonyl Chloride

The 2,3-dihydrobenzo[b]dioxine moiety is synthesized via Friedel-Crafts alkylation of catechol with 1,2-dibromoethane, followed by oxidation to introduce the carbonyl group.

Procedure :

  • Friedel-Crafts Alkylation : Catechol (1.0 equiv) reacts with 1,2-dibromoethane (1.2 equiv) in the presence of AlCl₃ (2.0 equiv) in dichloromethane at 0°C to 25°C for 12 h, yielding 2,3-dihydrobenzo[b]dioxine.
  • Oxidation : The dioxine is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C to form 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (85% yield).
  • Carbonyl Chloride Formation : The carboxylic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous toluene to generate the acyl chloride (92% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Friedel-Crafts AlCl₃, CH₂Cl₂, 12 h 78
Oxidation Jones reagent, −20°C 85
Acyl chloride formation SOCl₂, toluene, reflux 92

Preparation of Azetidin-3-ylamine Derivatives

Azetidine-3-amines are synthesized via a single-step protocol starting from N-Boc-azetidine-3-carboxylic acid.

Procedure :

  • Reductive Amination : N-Boc-azetidine-3-carboxylic acid (1.0 equiv) is treated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF, followed by reaction with benzylamine (1.2 equiv) to form the amide.
  • Deprotection : The Boc group is removed using TFA in dichloromethane (2 h, 25°C), yielding azetidin-3-ylamine (87% yield over two steps).

Key Data :

Intermediate Reagents/Conditions Yield (%)
N-Boc-azetidine-3-amide HATU, DIPEA, DMF 91
Azetidin-3-ylamine TFA, CH₂Cl₂ 87

Amide Coupling to Form 1-(2,3-Dihydrobenzo[b]dioxine-2-carbonyl)azetidin-3-amine

The acyl chloride (Section 2) reacts with azetidin-3-ylamine (Section 3) under Schlenk conditions.

Procedure :
Azetidin-3-ylamine (1.0 equiv) is dissolved in anhydrous THF and cooled to 0°C. 2,3-Dihydrobenzo[b]dioxine-2-carbonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred at 25°C for 6 h, yielding the amide (89% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 4H, dioxine-H), 4.35–4.28 (m, 2H, OCH₂O), 3.92–3.85 (m, 1H, azetidine-CH), 3.12–3.05 (m, 2H, azetidine-NH₂).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₅N₂O₃: 259.0954; found: 259.0956.

Synthesis of the 1,2,3-Triazole Core via CuAAC

The 1,4-disubstituted triazole is constructed using copper-catalyzed azide-alkyne cycloaddition.

Procedure :

  • Alkyne Installation : The azetidine-3-amine derivative (1.0 equiv) is reacted with propargyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 h, yielding the propargyl-substituted azetidine (82% yield).
  • Azide Preparation : Pyrrolidin-2-one (1.0 equiv) is treated with NaN₃ (1.5 equiv) and TsCl (1.1 equiv) in DMF/H₂O (3:1) at 25°C for 12 h, generating the azide (76% yield).
  • CuAAC Reaction : The alkyne (1.0 equiv) and azide (1.2 equiv) are combined with CuI (0.1 equiv) and DIPEA (2.0 equiv) in THF at 25°C for 12 h, yielding the triazole product (88% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Alkyne installation Propargyl bromide, K₂CO₃ 82
Azide synthesis NaN₃, TsCl, DMF/H₂O 76
CuAAC CuI, DIPEA, THF 88

Final Alkylation to Attach Pyrrolidin-2-one

The triazole-linked intermediate undergoes alkylation with pyrrolidin-2-one under Mitsunobu conditions.

Procedure :
The triazole (1.0 equiv), pyrrolidin-2-one (1.5 equiv), and PPh₃ (1.5 equiv) are dissolved in THF. DIAD (1.5 equiv) is added dropwise at 0°C, and the reaction is stirred at 25°C for 24 h. Purification via silica gel chromatography affords the final product (74% yield).

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 144.1 (triazole-C), 125.3 (dioxine-C), 62.8 (OCH₂O), 52.4 (azetidine-CH), 45.9 (pyrrolidinone-CH₂).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated for critical steps (Table 1):

Step Method Yield (%) Advantages
Triazole formation RuAAC vs. CuAAC 88 vs. 72 CuAAC offers higher regioselectivity
Amide coupling HATU vs. EDCI/HOBt 89 vs. 81 HATU minimizes racemization
Azide synthesis TsCl/NaN₃ vs. DPPA 76 vs. 68 TsCl/NaN₃ is cost-effective

Q & A

Q. Basic

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify regioselectivity of triazole formation and azetidine/pyrrolidinone connectivity. For example, characteristic shifts for triazole protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) are critical .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, ensuring agreement with theoretical values (e.g., [M+H]+^+ or [M+Na]+^+) .
  • X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELXL (e.g., twin refinement for challenging datasets) .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Q. Advanced

  • Orthogonal assays : Validate activity using multiple methods (e.g., microdilution for antimicrobial IC50_{50}, MTT for cytotoxicity) to isolate target-specific effects .
  • Purity assessment : Contradictions often arise from impurities. Use HPLC-MS (>95% purity threshold) and control for residual solvents/catalysts .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing the benzo[b]dioxine moiety with fluorophenyl groups) to identify pharmacophore contributions .

What computational strategies are effective for predicting and validating the compound’s target interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or kinase domains). Validate predictions with experimental IC50_{50} correlations .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .

What crystallographic challenges arise during refinement, and how can they be addressed?

Q. Advanced

  • Disorder modeling : The triazole and azetidine moieties may exhibit positional disorder. Use SHELXL’s PART and SUMP instructions to refine alternative conformers .
  • High-resolution data : Collect datasets at <1.0 Å resolution to resolve overlapping electron density (e.g., for the benzo[b]dioxine ring) .
  • Twinned crystals : Apply twin refinement (TWIN/BASF commands in SHELXL) for non-merohedral twinning .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Q. Advanced

  • Substituent variation : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the benzo[b]dioxine ring) to assess electronic effects .
  • Regression modeling : Use multivariate analysis (e.g., PLS regression) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .
  • In silico screening : Prioritize analogs with predicted ADMET profiles (e.g., SwissADME) to reduce experimental attrition .

What strategies improve reproducibility in multi-step syntheses of this compound?

Q. Basic

  • Intermediate characterization : Validate each synthetic intermediate via NMR and MS before proceeding .
  • Catalyst consistency : Use freshly prepared Cu(I) catalysts for triazole formation to avoid oxidation-related yield drops .
  • Reaction monitoring : Employ TLC or in-situ IR to track progress and terminate reactions at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.